molecular formula C18H17N3O2 B11256301 3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11256301
M. Wt: 307.3 g/mol
InChI Key: IHEKAUVSADVQJP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to a benzamide group. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phthalazinones.

Scientific Research Applications

3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The phthalazinone moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide stands out due to its specific substitution pattern on the benzamide ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3,5-dimethyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C18H17N3O2/c1-11-7-12(2)9-13(8-11)17(22)19-10-16-14-5-3-4-6-15(14)18(23)21-20-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23)

InChI Key

IHEKAUVSADVQJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)C

Origin of Product

United States

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